Basic lead carbonate

Beschreibung

Basic lead carbonate, chemically formulated as (PbCO₃)₂·Pb(OH)₂, is a lead-based white pigment historically known as "lead white" or "hydrocerussite" . It is a mixed carbonate-hydroxide of lead(IV) and has been extensively used in artworks, PVC stabilization, and industrial coatings due to its high opacity, durability, and weather resistance .

Eigenschaften

IUPAC Name |

lead(2+);dicarbonate;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.2H2O.3Pb/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);2*1H2;;;/q;;;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZCLUQMCYZBJQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

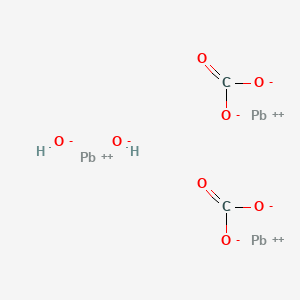

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O8Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029641 | |

| Record name | Trilead bis(carbonate) dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

7.8e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; Insoluble in water; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Lead carbonate hydroxide (Pb3(CO3)2(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead hydroxide carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in acetic acid, Insol in water and alcohol; slightly sol in carbonated water; sol in nitric acid | |

| Record name | LEAD HYDROXIDE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

6.14 g/cu cm | |

| Record name | LEAD HYDROXIDE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hexagonal crystals, White, amorphous powder | |

CAS No. |

1319-46-6, 1319-47-7, 1344-36-1 | |

| Record name | Lead hydroxide carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocerussite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead carbonate hydroxide (Pb3(CO3)2(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trilead bis(carbonate) dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilead bis(carbonate) dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1344-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC LEAD CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDF96425HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD HYDROXIDE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

400 °C, decomposes | |

| Record name | LEAD HYDROXIDE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Lead Oxide Carbonation

The traditional method involves reacting lead monoxide (PbO) with carbon dioxide in the presence of water. This process, historically termed the "Dutch process," produces basic lead carbonate () through controlled carbonation. Lead oxide is suspended in water, and carbon dioxide is introduced, often derived from flue gases or direct injection. The reaction proceeds as follows:

Key parameters include temperature (25–40°C), CO₂ flow rate, and agitation to ensure homogeneous crystal growth. The product is typically a fine white powder used in pigments and coatings.

Acetic Acid-Mediated Process

A variation employs acetic acid as a reaction medium to enhance lead oxide solubility. In this method, lead oxide is treated with dilute acetic acid to form lead acetate, which subsequently reacts with carbon dioxide:

The acetic acid is regenerated, allowing for a semi-closed system. This method achieves higher purity (>98%) but requires precise pH control (6.5–7.5) to prevent lead hydroxide formation.

Industrial By-Product Utilization

Process from Bismuth Refining Slags

A patented method (US8568670B2) converts "redundant slags" from bismuth fire refining into this compound, addressing both waste valorization and environmental concerns. The slags—lead chloride (PbCl₂) and neutralization slags (NaOH)—undergo a four-step process:

Immersion of Neutralization Slags

Crushed neutralization slags are immersed in water for 1–2 hours to extract sodium hydroxide (NaOH). The supernatant (300–400 g/L NaOH) is retained for subsequent steps, while residues are returned to smelting.

Leaching of Lead Chloride Slags

Lead chloride slags (200 mesh) are leached in a NaCl solution (300–400 kg/m³) at 85–95°C and pH 1–4. Sulfide salts (Na₂S, K₂S) are added at 1–2 times the stoichiometric requirement to precipitate copper impurities. Filtration at 90°C yields a purified PbCl₂ solution.

Alkali Neutralization

The PbCl₂ solution is neutralized with NaOH to pH 7, forming lead hydroxide. After washing, the filter cake is transferred to carbonate conversion.

Carbonate Conversion

The lead hydroxide is treated with ammonium bicarbonate (2–3 times stoichiometric) at pH 8–11, crystallizing this compound. The product is washed and integrated into lead-bismuth electrolysis electrolytes, resolving "lean lead" issues in refining.

Key Advantages :

-

Closed-loop lead circulation reduces environmental impact.

-

Utilizes low-cost industrial by-products.

Controlled Crystallization for Pearlescent Pigments

A specialized method (US3706585A) produces hexagonal crystalline platelets for pearlescent pigments. Lead monoxide is dissolved in β-chloropropionic acid (2% Pb), and diluted CO₂ (20% v/v in air) is bubbled into the solution at 65°C. Maintaining pH 6.8–7.3 ensures controlled crystallization:

After 3.5 hours, the precipitate is centrifuged to <5% moisture, yielding a high-luster pigment. This method emphasizes:

-

Crystal morphology control : Hexagonal platelets enhance optical properties.

-

Reagent efficiency : β-chloropropionic acid prevents premature precipitation.

Comparative Analysis of Methods

| Parameter | Conventional Carbonation | Industrial Slag Method | Pearlescent Pigment Method |

|---|---|---|---|

| Raw Materials | PbO, CO₂ | Bismuth slags, NaCl | PbO, β-chloropropionic acid |

| Temperature (°C) | 25–40 | 85–95 | 65 |

| Reaction Time (h) | 8–12 | 4–6 | 3.5 |

| Purity (%) | 95–98 | >99 | 98 |

| Application | Pigments, coatings | Lead refining | Cosmetics, automotive paints |

| Environmental Impact | Moderate | Low (closed-loop) | Moderate |

Wissenschaftliche Forschungsanwendungen

Historical and Artistic Applications

1. Art and Pigments

Basic lead carbonate has been historically significant in the art world as a pigment. Its use dates back to ancient civilizations, where it was employed in paintings and cosmetics. The compound's high opacity and ability to provide a bright white color made it a popular choice among artists.

- Case Study: Ancient Egyptian Cosmetics

Research has shown that ancient Egyptians used lead carbonate in their cosmetics. A study demonstrated the dating of lead carbonates found in these cosmetics, revealing insights into their synthesis and use during the Egyptian Kingdom. The results indicated that natural cerussite was used initially, which later transitioned to synthesized forms by the Greeks .

2. Conservation of Artworks

In modern times, this compound is studied for its role in the conservation of artworks. It has been identified as a component in acrylic sheets used for art pieces from the 1960s. Research has indicated that the stability of these sheets varies based on their composition, which includes plumbonacrite (a form of this compound). Understanding its properties is crucial for developing effective conservation strategies .

Industrial Applications

1. Paints and Coatings

This compound has been widely used in paints due to its excellent covering power and durability. However, due to health concerns associated with lead exposure, its use has declined significantly in favor of safer alternatives.

- Regulatory Aspects

The use of this compound in Europe is heavily regulated due to its toxicity. Manufacturers must adhere to strict guidelines to ensure safety while using this compound in industrial applications .

2. Catalysis

In industrial chemistry, this compound serves as a catalyst in various reactions, including the polymerization of formaldehyde into poly(oxymethylene). This application highlights its significance in enhancing chemical processes .

Scientific Research Applications

1. Material Characterization

This compound is also a subject of material science research, particularly concerning its crystal structure and properties. Studies have focused on comparing natural and synthetic forms of this compound to understand their differences better.

- Crystal Structure Analysis

Research has provided detailed insights into the crystal structures of basic lead carbonates using techniques such as X-ray crystallography. These studies are vital for understanding how variations in composition can affect the properties of the material .

Data Tables

Wirkmechanismus

The mechanism by which basic lead carbonate exerts its effects is primarily through its interaction with biological molecules. Lead ions ((Pb^{2+})) can interfere with various biochemical pathways by binding to sulfhydryl groups in proteins, disrupting enzyme function and cellular processes . This can lead to toxic effects, including neurological and developmental damage.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

Production Methods :

- Dutch (Stack) Process : Traditional method involving corrosion of lead sheets with acetic acid and CO₂, yielding high-purity pigment favored by artists .

- Acetic Acid Method : Industrial synthesis using lead oxide, acetic acid, and CO₂ to form basic lead acetate intermediates, followed by carbonation .

Comparison with Similar Compounds

Lead Carbonate (PbCO₃)

Chemical Formula : PbCO₃ (cerussite).

Properties :

Key Differences :

Tribasic Lead Sulfate (3PbO·PbSO₄·H₂O)

Properties :

Comparison :

Dibasic Lead Phosphite (2PbO·PbHPO₃·½H₂O)

Key Differences :

Calcium Carbonate (CaCO₃)

Properties :

Comparison :

Lead Citrate (Pb₃(C₆H₅O₇)₂)

Properties :

Key Differences :

- Unlike this compound, lead citrate is water-soluble and used in niche technical applications rather than pigments .

Research Findings and Industrial Relevance

- Art Conservation: this compound’s dominance in historical artworks (e.g., 1907 Swiss paintings) persisted despite 19th-century innovations due to superior optical properties .

- PVC Stabilizers : this compound and tribasic sulfate remain critical in cable insulation, though phased out in some regions due to toxicity .

- Environmental Interactions : CaCO₃ effectively immobilizes Pb²⁺ via precipitation, reducing soil/water contamination .

Biologische Aktivität

Basic lead carbonate, chemically represented as , is a compound historically used in various applications, particularly in pigments and coatings. However, its biological activity is a significant concern due to its toxicity and potential health impacts. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure that includes both carbonate and hydroxide groups. Understanding its chemical properties is crucial for evaluating its biological activity.

- Chemical Formula :

- Molecular Weight : Approximately 685.5 g/mol

- Appearance : White solid, historically used as a pigment known as "white lead."

Toxicological Profile

1. Mechanisms of Toxicity

Lead compounds, including this compound, exhibit toxicity primarily through:

- Absorption : Lead can be absorbed via oral, dermal, or inhalation routes. The gastrointestinal absorption rate varies significantly between children (up to 50%) and adults (up to 10%) .

- Bioaccumulation : Lead accumulates in bones and soft tissues, leading to chronic exposure effects.

- Cellular Mechanisms : Lead interferes with various cellular processes, including enzyme inhibition (e.g., cytochrome P450) and disruption of calcium homeostasis .

2. Health Effects

Exposure to this compound can result in several acute and chronic health issues:

- Neurological Effects : Lead exposure is linked to cognitive impairments and developmental delays in children .

- Hematological Effects : It can cause anemia by inhibiting heme synthesis.

- Renal Damage : Chronic exposure may lead to nephrotoxicity, evidenced by increased blood lead levels and renal dysfunction .

Case Studies

Several studies have documented the effects of this compound on human health and the environment:

Study 1: Toxicokinetics in Rats

In a controlled study involving Sprague Dawley rats, this compound was administered via oral gavage at varying doses. The findings indicated:

- Increased blood lead levels correlated with dosage.

- Observed symptoms included decreased body weight and organ size, along with gastrointestinal disturbances .

Study 2: Environmental Impact

Research has shown that this compound can leach into water systems from deteriorating paint or industrial waste. This leads to increased lead concentrations in drinking water, posing significant health risks to populations exposed to contaminated sources .

Data Table: Summary of Toxicological Findings

| Study Type | Exposure Route | Dosage (mg/kg) | Key Findings |

|---|---|---|---|

| Oral Toxicity Study | Oral | 2000 | Increased blood lead levels; renal damage |

| Environmental Study | Ingestion | Variable | Lead leaching into water sources |

| Neurological Impact | Inhalation | N/A | Cognitive impairments in children |

Regulatory Status

Due to its toxicity, the use of this compound is heavily regulated. In many countries, including those in the European Union, the use of lead-based compounds in consumer products has been banned or restricted . This regulation aims to mitigate exposure risks, particularly in vulnerable populations such as children.

Q & A

Basic Question: What are the standard laboratory synthesis methods for basic lead carbonate, and how can purity be ensured?

Methodological Answer:

this compound is synthesized by treating lead acetate with urea under controlled conditions, yielding a white precipitate . Alternative methods involve reacting lead acetate with carbon dioxide and air, which oxidizes Pb²⁺ to form the compound. To ensure purity, researchers should:

- Use high-purity reagents (e.g., ≥99% lead acetate).

- Monitor reaction pH (optimally 8–10) to avoid side products like lead hydroxide.

- Characterize the product via X-ray diffraction (XRD) to confirm the hexagonal crystal structure and assess impurities (e.g., residual acetate) using FTIR spectroscopy .

Basic Question: What analytical techniques are critical for characterizing this compound’s structure and composition?

Methodological Answer:

Key techniques include:

- XRD : Confirms crystallinity and matches patterns with reference data (e.g., JCPDS 13-0131) .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (~315°C) and quantifies carbonate content via CO₂ release .

- ICP-OES/MS : Measures lead content (≥82% Pb by mass) and detects trace contaminants (e.g., iron, calcium) .

- FTIR : Identifies carbonate (ν₃ CO₃²⁻ at 1420 cm⁻¹) and hydroxide groups .

Advanced Question: How can researchers resolve contradictions in reported decomposition temperatures of this compound?

Methodological Answer:

Discrepancies (e.g., 315°C vs. variable values in older literature) arise from differences in atmospheric conditions (e.g., O₂ vs. N₂) and sample purity. To address this:

- Conduct TGA under inert (N₂) and oxidative (air) atmospheres to compare thermal stability.

- Analyze impurities via EDX or ICP; even 0.3% iron oxide can lower decomposition onset .

- Reference synthetic protocols (e.g., urea method vs. CO₂ bubbling) to contextualize results .

Advanced Question: What experimental safeguards are essential when handling this compound due to its toxicity?

Methodological Answer:

- Containment : Use fume hoods for powder handling to prevent inhalation .

- PPE : Wear nitrile gloves, lab coats, and N95 respirators.

- Monitoring : Regularly test lab surfaces and air for lead contamination using wipe tests and atomic absorption spectroscopy .

- Waste Disposal : Neutralize residues with acetic acid to form soluble lead acetate for safe disposal .

Methodological Question: How should researchers design experiments to measure the solubility of this compound in aqueous systems?

Methodological Answer:

- Prepare saturated solutions in deionized water at 25°C, adjusting pH (2–12) to study pH-dependent solubility.

- Use inductively coupled plasma (ICP) to quantify dissolved Pb²⁺ ions.

- Note: Solubility is negligible in neutral water (0.0001 g/100 mL) but increases in acidic conditions (e.g., 1M HNO₃) .

- Account for competing ions (e.g., Cl⁻) that may form soluble complexes .

Data Analysis Question: How can conflicting XRD data for this compound be interpreted?

Methodological Answer:

- Compare XRD patterns with mineral databases (e.g., RRUFF for cerussite, hydrocerussite).

- Check for preferred orientation effects by grinding samples to a fine powder.

- Use Rietveld refinement to quantify phase mixtures (e.g., PbCO₃ vs. Pb₃(CO₃)₂(OH)₂) .

Literature Review Question: What strategies are effective for systematic reviews on the environmental impact of this compound?

Methodological Answer:

- Use scoping studies to map evidence types (e.g., toxicity assays, degradation studies) .

- Include grey literature (e.g., EPA reports) and non-English studies, applying translation tools for non-English texts .

- Apply the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data extraction and synthesis .

Reproducibility Question: How can experimental protocols for synthesizing this compound be standardized to enhance reproducibility?

Methodological Answer:

- Pre-register protocols on platforms like protocols.io , detailing reagent concentrations, stirring rates, and aging times .

- Report characterization data (XRD, TGA) in supplementary materials using standardized formats (e.g., CIF files for crystallography) .

- Cross-validate results with independent labs using shared reference samples .

Advanced Characterization Question: How can researchers differentiate this compound from structurally similar lead minerals?

Methodological Answer:

- Combine XRD with SEM-EDS to distinguish PbCO₃ (hexagonal plates) from cerussite (orthorhombic) .

- Use Raman spectroscopy : hydrocerussite shows distinct OH⁻ peaks at 3540 cm⁻¹ absent in PbCO₃ .

- Refer to historical analyses (e.g., Westrumb’s 19th-century assays) for trace element benchmarks .

Interdisciplinary Question: How can chemical and toxicological data on this compound be integrated for risk assessment studies?

Methodological Answer:

- Cross-reference solubility data (e.g., in simulated lung fluid) with in vitro toxicity assays (e.g., cell viability tests) .

- Use computational models (e.g., QSAR) to predict bioaccumulation potential based on lead speciation .

- Align with regulatory frameworks (e.g., OSHA’s permissible exposure limit: 50 µg/m³) when designing exposure studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.